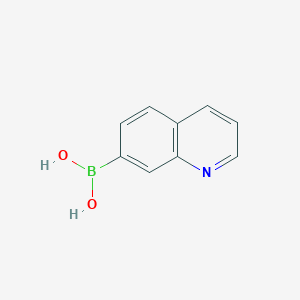

Quinolin-7-ylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

quinolin-7-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO2/c12-10(13)8-4-3-7-2-1-5-11-9(7)6-8/h1-6,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEMBOIUHLWVRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=CC=N2)C=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619454 | |

| Record name | Quinolin-7-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629644-82-2 | |

| Record name | Quinolin-7-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Quinolin-7-ylboronic Acid in Modern Organic Synthesis and Drug Discovery

Introduction: The Strategic Importance of Quinolin-7-ylboronic Acid

This compound is a heterocyclic boronic acid that has emerged as a critical building block in organic synthesis, particularly within the pharmaceutical and materials science sectors. The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with applications ranging from anticancer to antimicrobial agents. The strategic placement of a boronic acid moiety at the 7-position of the quinoline ring system unlocks a versatile toolkit for chemists, primarily enabling participation in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the chemical properties, structure, synthesis, and key applications of this compound, with a focus on its utility for researchers and professionals in drug development.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a reagent's physicochemical properties is fundamental to its effective application in synthesis. This compound is a solid at room temperature, and its stability and handling characteristics are crucial for consistent reaction outcomes.

Core Chemical Properties

| Property | Value | Source |

| CAS Number | 629644-82-2 | |

| Molecular Formula | C₉H₈BNO₂ | |

| Molecular Weight | 172.98 g/mol | |

| Appearance | Solid | |

| Purity | Typically ≥95% | |

| Storage Conditions | 2 - 8 °C, under inert gas |

Structural Representation

The structure of this compound, featuring a boronic acid group at the 7-position of the quinoline ring, is depicted below. This specific substitution pattern dictates its reactivity and potential for forming diverse molecular architectures.

Caption: Molecular structure of this compound.

Synthesis of this compound: A Practical Approach

The synthesis of this compound typically begins with a suitable quinoline precursor, most commonly 7-bromoquinoline. The bromine atom at the 7-position serves as an excellent handle for introducing the boronic acid functionality.

Step-by-Step Synthesis Protocol

This protocol outlines a general and reliable method for the preparation of this compound from 7-bromoquinoline.

Starting Material: 7-Bromoquinoline (CAS: 4965-36-0)

Key Transformation: Lithiation followed by reaction with a trialkyl borate and subsequent hydrolysis.

Experimental Procedure:

-

Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen or argon inlet. Maintaining an inert atmosphere is critical to prevent quenching of the highly reactive organolithium intermediate.

-

Dissolution: Dissolve 7-bromoquinoline in anhydrous tetrahydrofuran (THF) in the flask and cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the cooled solution via the dropping funnel. The temperature should be carefully maintained below -70 °C during the addition. The reaction progress can often be monitored by a color change.

-

Borylation: After stirring the mixture at -78 °C for a designated period (typically 1-2 hours) to ensure complete lithiation, add triisopropyl borate dropwise, again maintaining the low temperature. The borate ester is highly susceptible to hydrolysis, hence the need for anhydrous conditions.

-

Quenching and Hydrolysis: Allow the reaction mixture to warm slowly to room temperature. Then, carefully quench the reaction by adding an aqueous solution of a weak acid, such as ammonium chloride, or dilute hydrochloric acid. This step hydrolyzes the borate ester to the desired boronic acid.

-

Workup and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to yield this compound.

Causality in Experimental Choices:

-

Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is paramount due to the high reactivity of n-butyllithium and the intermediate organolithium species with water.

-

Low Temperature: The reaction is conducted at -78 °C to control the reactivity of the organolithium reagent, preventing side reactions and promoting the desired regioselective lithiation at the 7-position.

-

Triisopropyl Borate: This borate ester is a common choice due to its commercial availability and appropriate reactivity. The bulky isopropyl groups can also help to minimize the formation of over-borylated byproducts.

The Pivotal Role in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a premier substrate for the Suzuki-Miyaura cross-coupling reaction, a powerful and widely utilized method for the formation of carbon-carbon bonds. This reaction allows for the facile introduction of a wide array of aryl and heteroaryl substituents at the 7-position of the quinoline core, a crucial strategy in the synthesis of compound libraries for drug discovery and the development of advanced materials.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst and proceeds through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expert Insights on the Mechanism:

-

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic halide (R-X) to the active Pd(0) catalyst, forming a Pd(II) complex. The reactivity of the halide is generally I > Br > Cl.

-

Transmetalation: This is a key step where the organic group from the boronic acid is transferred to the palladium center. The boronic acid must first be activated by a base to form a more nucleophilic boronate species, which then facilitates the transfer of the quinolinyl group to the palladium.

-

Reductive Elimination: In the final step, the two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Self-Validating Protocol for a Suzuki-Miyaura Coupling

This protocol provides a robust and reproducible method for coupling this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromotoluene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

Procedure:

-

Reaction Setup: To a reaction vessel, add this compound, the aryl bromide, and the base.

-

Inert Atmosphere: Purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent and Catalyst Addition: Add the degassed solvent and the palladium catalyst to the reaction mixture under the inert atmosphere.

-

Heating and Monitoring: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 7-arylquinoline derivative.

Trustworthiness of the Protocol: The inclusion of control experiments, such as running the reaction without the palladium catalyst or the base, can validate that the observed product formation is indeed a result of the intended catalytic process. Consistent yields and purity across multiple runs further establish the reliability of the protocol.

Applications in Drug Discovery and Beyond

The quinoline nucleus is a cornerstone in the design of therapeutic agents. The ability to functionalize the 7-position of the quinoline ring using this compound has been instrumental in the synthesis of novel compounds with a wide range of biological activities. These include potential treatments for cancer, infectious diseases, and neurological disorders. The versatility of the Suzuki-Miyaura coupling allows for the rapid generation of libraries of quinoline derivatives, which can be screened for biological activity, thereby accelerating the drug discovery process.

Beyond pharmaceuticals, the unique photophysical and electronic properties of quinoline-based compounds make them attractive for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and chemical sensors.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic chemistry. Its well-defined chemical properties and predictable reactivity in Suzuki-Miyaura cross-coupling reactions have solidified its importance in the synthesis of complex molecules. For researchers and scientists in drug development and materials science, a comprehensive understanding of this key building block is essential for the rational design and efficient synthesis of novel and functional compounds.

Synthesis of Quinolin-7-ylboronic acid and its derivatives

An In-Depth Technical Guide to the Synthesis of Quinolin-7-ylboronic Acid and Its Derivatives

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1][2] The functionalization of this privileged heterocycle is crucial for the development of new therapeutic agents. Among the most versatile synthetic handles, the boronic acid moiety stands out for its utility in carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction.[3][4] This guide provides a comprehensive technical overview of the principal synthetic strategies for preparing this compound and its derivatives. We will delve into the mechanistic underpinnings of palladium-catalyzed Miyaura borylation and iridium-catalyzed C-H activation, offering detailed experimental protocols and explaining the causal relationships behind procedural choices. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these powerful synthetic intermediates.

Introduction: The Strategic Importance of Quinoline Boronic Acids

Quinoline, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of natural products and synthetic drugs, exhibiting activities ranging from anticancer and antimalarial to anti-inflammatory.[1][2] The ability to selectively introduce substituents at various positions on the quinoline ring is paramount for modulating biological activity and optimizing pharmacokinetic properties.

Boronic acids and their corresponding esters (e.g., pinacol esters) are exceptionally valuable intermediates in modern organic synthesis.[3][5] Their stability, low toxicity, and predictable reactivity in palladium-catalyzed cross-coupling reactions make them ideal building blocks for constructing complex molecular architectures.[3][6] Specifically, this compound serves as a key precursor for introducing the quinoline nucleus at the C-7 position, enabling the rapid generation of diverse libraries of 7-aryl or 7-heteroaryl quinolines for biological screening.

Core Synthetic Strategies for Quinolin-7-ylboronic Esters

The introduction of a boryl group onto the quinoline scaffold can be primarily achieved via two powerful transition-metal-catalyzed methodologies: the cross-coupling of a pre-functionalized haloquinoline (Miyaura Borylation) and the direct functionalization of a C-H bond (C-H Borylation).

Strategy 1: Palladium-Catalyzed Miyaura Borylation of 7-Haloquinolines

The most established and widely utilized method for synthesizing aryl boronic esters is the Miyaura borylation, a cross-coupling reaction between an aryl halide and a diboron reagent.[6] This approach offers high yields and excellent functional group tolerance.

Causality Behind the Method: This strategy relies on a pre-existing carbon-halogen bond (typically C-Br or C-I) at the 7-position of the quinoline ring. The C-X bond serves as a reactive site for the palladium catalyst to initiate its catalytic cycle. The choice of 7-bromoquinoline as a starting material is common due to its commercial availability and balanced reactivity—more reactive than the chloride but more stable and cost-effective than the iodide.

Key Components & Their Rationale:

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the reagent of choice.[7][8] The resulting pinacol boronate ester is a stable, crystalline solid that is generally amenable to chromatographic purification and can be stored for extended periods.[6]

-

Catalyst System: A palladium(0) source is required. This is often generated in situ from a palladium(II) precatalyst like PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) or Pd(OAc)₂ with a supporting phosphine ligand. The ligand stabilizes the palladium center and modulates its reactivity.

-

Base: This is a critical parameter. A weak, non-nucleophilic base such as potassium acetate (KOAc) is essential.[6][8] Stronger bases can promote a subsequent, undesired Suzuki-Miyaura coupling between the newly formed boronate ester and the starting 7-haloquinoline, leading to the formation of a biquinoline dimer as a significant byproduct.[4][8]

Generalized Reaction Scheme:

Mechanistic Workflow: Miyaura Borylation

The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst into the carbon-halogen bond, transmetalation with the diboron reagent, and reductive elimination to release the product and regenerate the catalyst.

Caption: Catalytic cycle for the Miyaura Borylation reaction.

Experimental Protocol: Synthesis of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

-

Setup: To an oven-dried Schlenk flask, add 7-bromoquinoline (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), and potassium acetate (3.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent & Catalyst: Add anhydrous solvent (e.g., 1,4-dioxane or DMSO). Degas the mixture by bubbling the inert gas through it for 15-20 minutes.

-

Catalyst Addition: Add the palladium catalyst, such as PdCl₂(dppf) (2-5 mol%).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified, typically by column chromatography on silica gel or recrystallization.

Strategy 2: Iridium-Catalyzed C-H Borylation

A more contemporary and atom-economical approach is the direct borylation of a C-H bond, which circumvents the need for a halogenated precursor.[9][10] Iridium-based catalysts have proven particularly effective for this transformation.[11]

Causality Behind the Method: This method leverages the ability of an iridium catalyst to selectively break a C-H bond and replace the hydrogen with a boryl group. The primary challenge and area of intense research is controlling the regioselectivity—that is, which C-H bond on the quinoline ring reacts.[10][11] Steric and electronic factors heavily influence the outcome.[11] For the quinoline scaffold, borylation is often directed by steric hindrance, favoring the less hindered positions. Ligands, such as 4,4'-di-tert-butyl-2,2'-bipyridyl (dtbpy), play a crucial role in directing this selectivity.[9] While this method can be powerful, achieving exclusive selectivity for the C-7 position may require a substrate with specific substitution patterns that favor that site.

Key Components & Their Rationale:

-

Catalyst System: A common system is [Ir(OMe)COD]₂ (methoxy(cyclooctadiene)iridium(I) dimer) paired with a bidentate nitrogen ligand like dtbpy.[9][12] The ligand is critical for the catalyst's stability and selectivity.

-

Boron Source: B₂pin₂ is frequently used, although pinacolborane (HBpin) can also be employed.[9]

-

Solvent: A non-polar, aprotic solvent like tetrahydrofuran (THF), hexane, or cyclopentyl methyl ether (CPME) is typically used.

Generalized Reaction Scheme:

Caption: General workflow for Iridium-catalyzed C-H borylation.

Conversion to Boronic Acid and Purification

While the pinacol ester is stable, the free boronic acid is often required for subsequent reactions.

Deprotection of the Pinacol Ester

The conversion is typically an acid-catalyzed hydrolysis. A common method involves transesterification with a volatile diol followed by hydrolysis, or direct cleavage.

Experimental Protocol: Hydrolysis to this compound

-

Setup: Dissolve the quinoline pinacol boronate ester (1.0 equiv) in a solvent mixture such as THF/water or acetone/water.

-

Reagent Addition: Add an aqueous solution of a strong acid like HCl (2-4 M) or use a reagent like sodium periodate (NaIO₄) followed by acid.[13]

-

Reaction: Stir the mixture at room temperature for 2-16 hours. The free boronic acid often precipitates from the reaction mixture.

-

Isolation: The solid can be collected by filtration, washed with cold water and a non-polar organic solvent (like hexane or ether), and dried under vacuum. Alternatively, the product can be extracted into an organic solvent.

Purification and Handling

Purifying boronic acids can be challenging due to their tendency to form trimeric, cyclic anhydrides known as boroxines upon dehydration.[14]

-

Recrystallization: Often the most effective method for obtaining high-purity boronic acids.[15] A solvent system of water/ethanol or ethyl acetate/hexanes can be effective.

-

Chromatography: Standard silica gel can sometimes lead to decomposition. If chromatography is necessary, using neutral alumina or deactivated silica gel may give better results.[15]

-

Derivatization: For difficult purifications, the crude boronic acid can be converted to a stable derivative, such as a diethanolamine adduct or a potassium trifluoroborate salt (by treatment with KHF₂), which are often crystalline and easily purified.[7][16] The pure derivative can then be hydrolyzed back to the boronic acid just before use.

Characterization of this compound

Proper characterization is essential to confirm the structure and purity of the synthesized compound.

| Technique | Expected Observations |

| ¹H NMR | Appearance of characteristic aromatic proton signals for the quinoline ring. The chemical shifts will be distinct from the starting material. |

| ¹³C NMR | A signal for the carbon atom bearing the boron group (C-B) will appear at a characteristic downfield shift (approx. 120-150 ppm), though it is often broad or unobserved due to quadrupolar relaxation. |

| ¹¹B NMR | A broad singlet peak around δ 25-35 ppm is characteristic of a trigonal planar aryl boronic acid or ester.[14][17] This is a definitive confirmation of the boryl group's presence. |

| LC-MS | Provides the molecular weight of the compound, confirming the successful borylation. High-Resolution Mass Spectrometry (HRMS) gives the exact mass. |

Application in Synthesis: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in Suzuki-Miyaura reactions to synthesize 7-arylquinolines, a motif present in many biologically active molecules.

Mechanistic Workflow: Suzuki-Miyaura Coupling

This catalytic cycle is one of the most important C-C bond-forming reactions in modern chemistry.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a 7-Arylquinoline Derivative

-

Setup: In a suitable flask, combine this compound (or its pinacol ester, 1.0-1.2 equiv), the desired aryl halide (Ar-X, 1.0 equiv), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

-

Solvent & Catalyst: Add a solvent system (e.g., 1,4-dioxane/water, DME, or toluene) and degas the solution.

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%) or a more active catalyst system like Pd₂(dba)₃ with a ligand (e.g., SPhos, XPhos).

-

Reaction: Heat the mixture to 80-110 °C for 4-18 hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the pure 7-arylquinoline.

Conclusion

This compound and its ester derivatives are indispensable tools for the modern medicinal chemist. The synthetic routes described herein, particularly palladium-catalyzed Miyaura borylation of 7-haloquinolines, provide reliable and scalable access to these key intermediates. While iridium-catalyzed C-H borylation presents a more atom-economical alternative, its application requires careful consideration of regioselectivity. Mastery of these synthetic protocols, coupled with a solid understanding of the underlying reaction mechanisms and purification strategies, empowers researchers to efficiently generate novel quinoline-based molecules with therapeutic potential. The continued development of more selective and efficient catalytic systems will further enhance the accessibility and utility of these vital chemical building blocks.

References

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues [mdpi.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Miyaura Borylation Reaction [organic-chemistry.org]

- 7. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: insights into steric and electronic effects on selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. reddit.com [reddit.com]

- 17. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Quinolin-7-ylboronic Acid: Commercial Availability, Quality Control, and Synthetic Utility

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Quinolin-7-ylboronic acid, a critical building block in modern synthetic and medicinal chemistry. We will explore its commercial landscape, essential quality control parameters, and practical applications, with a focus on enabling researchers to confidently source and utilize this versatile reagent in their drug discovery and development programs.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 629644-82-2) is a heterocyclic organoboron compound that has emerged as a valuable intermediate in organic synthesis.[1][2][3] Its significance lies in the fusion of two highly important chemical motifs: the quinoline scaffold and the boronic acid functional group.

-

The Quinoline Scaffold: This nitrogen-containing bicyclic aromatic system is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4] The ability to functionalize the quinoline core is a cornerstone of modern drug design.

-

The Boronic Acid Handle: Boronic acids are exceptionally versatile functional groups, renowned for their stability, low toxicity, and, most importantly, their participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, allowing for the modular assembly of complex molecular architectures.[6][7]

The combination of these features makes this compound an indispensable tool for medicinal chemists seeking to generate libraries of novel 7-substituted quinoline derivatives for structure-activity relationship (SAR) studies and lead optimization.

Commercial Availability and Sourcing

This compound is readily available from a variety of chemical suppliers, catering to needs ranging from small-scale academic research to larger-scale process development. When selecting a supplier, researchers should consider not only price but also purity, available pack sizes, and the quality of supporting documentation (e.g., Certificate of Analysis).

Below is a comparative summary of representative commercial suppliers.

| Supplier | CAS Number | Molecular Formula | Purity | Available Pack Sizes |

| Amerigo Scientific | 629644-82-2 | C₉H₈BNO₂ | Research Grade | Contact for details |

| ChemicalBook | 629644-82-2 | C₉H₈BNO₂ | Typically ≥99% | Custom (e.g., per KG) |

| Fluorochem | 629644-82-2 | C₉H₈BNO₂ | ≥95% | Custom |

| Santa Cruz Biotechnology | 629644-82-2 | C₉H₈BNO₂ | Research Grade | Contact for details |

| Synblock | 629644-82-2 | C₉H₈BNO₂ | Custom Synthesis | Custom |

This table is for illustrative purposes. Availability, purity, and pack sizes are subject to change. Researchers should always verify specifications with the supplier directly.

Physicochemical and Structural Data

Accurate physicochemical data is fundamental for experimental design, including reaction stoichiometry calculations and analytical method development.

| Property | Value | Source |

| CAS Number | 629644-82-2 | [1][2][3] |

| Molecular Formula | C₉H₈BNO₂ | [1][3][8] |

| Molecular Weight | 172.98 g/mol | [1][3] |

| Physical State | Solid | [8] |

Synthesis, Quality Control, and Stability Considerations

General Synthetic Strategies

The synthesis of arylboronic acids, including this compound, is well-established. A prevalent method is the Miyaura borylation, which involves a palladium-catalyzed reaction between an aryl halide (in this case, 7-haloquinoline) and a diboron reagent like bis(pinacolato)diboron (B₂pin₂).[7] The resulting boronic ester can then be hydrolyzed to the desired boronic acid.

Caption: Generalized synthetic workflow for this compound.

This protocol's robustness and tolerance for various functional groups make it a cornerstone of industrial and academic synthesis, ensuring a reliable supply of diverse boronic acid building blocks.[7][9]

The Imperative of Rigorous Quality Control

The purity and stability of this compound are paramount to achieving reproducible and successful synthetic outcomes. Boronic acids are susceptible to degradation, primarily through two pathways:

-

Protodeborylation: Cleavage of the C-B bond, particularly under harsh acidic or basic conditions, reverting the compound to quinoline.

-

Trimerization (Dehydration): Boronic acids can reversibly dehydrate to form cyclic anhydride trimers known as boroxines.

Therefore, robust analytical methods are required to assess purity and identify potential degradants.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a staple for purity assessment. Method development often involves screening different columns and mobile phase pH to achieve baseline resolution of the boronic acid from its precursors and degradants.[10] The analysis of boronic acids can be challenging due to their potential for on-column degradation, sometimes necessitating unconventional methods like aprotic diluents or highly basic mobile phases to ensure stability during analysis.[11]

-

Mass Spectrometry (MS): LC-MS is a powerful tool for confirming the molecular weight of the target compound and identifying impurities.[12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can provide quantitative purity information (qNMR) when run against a certified internal standard.

A self-validating system for any experiment using this reagent begins with a thorough review of the supplier's Certificate of Analysis and, if necessary, in-house re-analysis to confirm purity before use.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[5][14] This reaction facilitates the construction of a C(sp²)-C(sp²) bond between the quinoline C7 position and an aryl or heteroaryl halide/triflate, providing access to a vast chemical space.[6]

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Field-Proven Experimental Protocol: Synthesis of a 7-Arylquinoline

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Note: This is a representative protocol. Optimal conditions (catalyst, base, solvent, temperature) may vary depending on the specific aryl halide used and should be optimized accordingly.[15]

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (Ar-Br) (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

-

Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

Toluene and Water (e.g., 4:1 v/v)

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the aryl bromide, and potassium carbonate.

-

Inerting the System: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Addition of Catalyst and Solvents: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst, followed by the degassed toluene and water.

-

Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed (typically 4-16 hours).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 7-arylquinoline product.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Conclusion

This compound is a commercially accessible and highly valuable reagent for drug discovery and synthetic chemistry. Its utility in the robust and versatile Suzuki-Miyaura coupling reaction provides a direct and efficient route to novel 7-substituted quinoline derivatives. A thorough understanding of its commercial sources, coupled with stringent quality control and optimized reaction protocols, empowers researchers to fully leverage this building block in the rational design and synthesis of next-generation therapeutics.

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. This compound | 629644-82-2 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. benchchem.com [benchchem.com]

- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. scispace.com [scispace.com]

The Strategic Role of Quinolin-7-ylboronic Acid in the Synthesis of Next-Generation Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of potent kinase inhibitors for targeted cancer therapy. This technical guide provides an in-depth exploration of the pivotal role of quinolin-7-ylboronic acid as a versatile building block in the synthesis of these critical therapeutic agents. We will delve into the chemical rationale behind its use, focusing on the robust and efficient Suzuki-Miyaura cross-coupling reaction. This guide will further provide detailed experimental protocols, elucidate the downstream signaling pathways of key kinase targets, and present representative data on the efficacy of quinoline-based inhibitors.

Introduction: The Kinase Inhibitor Landscape and the Primacy of the Quinoline Scaffold

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized oncology, with numerous drugs approved for the treatment of a wide range of malignancies.

The quinoline and its related quinazoline scaffolds have emerged as "privileged structures" in the design of kinase inhibitors.[1][2] Their rigid, planar structure can mimic the adenine ring of ATP, allowing them to competitively bind to the ATP-binding pocket of kinases and inhibit their function.[3] This has led to the development of highly successful drugs like Lapatinib, a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[4] While Lapatinib itself is a quinazoline derivative, the broader quinoline scaffold is extensively explored for its potential to yield novel inhibitors with improved potency, selectivity, and pharmacokinetic profiles.[2][5]

The functionalization of the quinoline core is paramount to achieving desired therapeutic properties. Among the synthetic methodologies employed, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its versatility and efficiency in forming carbon-carbon bonds.[1][6] This reaction utilizes organoboronic acids as key coupling partners, and in this context, this compound has proven to be an invaluable reagent.

This compound: A Versatile Synthetic Intermediate

This compound is a stable, readily available organoboron compound that serves as a versatile building block for introducing the quinoline moiety into a target molecule. Its utility primarily lies in its participation in the Suzuki-Miyaura cross-coupling reaction, where the boronic acid group is replaced by an aryl or heteroaryl group from a corresponding halide or triflate.

The choice of the 7-position for the boronic acid substituent on the quinoline ring is strategic. This position allows for the extension of the molecule into the solvent-exposed region of the kinase ATP-binding pocket, providing opportunities to enhance potency and modulate selectivity through interactions with amino acid residues outside the highly conserved hinge region.

The Suzuki-Miyaura Cross-Coupling: A Powerful Tool for Kinase Inhibitor Synthesis

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp2-hybridized carbon atoms. The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps:[7][8][9]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (R¹-X), forming a Pd(II) intermediate.[7][8]

-

Transmetalation: The organoboronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide.[7][8]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[7][8]

Causality in Experimental Choices

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious choice of reaction parameters:

-

Palladium Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., phosphine-based ligands like PPh₃, dppf) is crucial for catalytic activity and stability. The ligand stabilizes the palladium center and influences the rates of the individual steps in the catalytic cycle.

-

Base: A base is required to activate the boronic acid for transmetalation. Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can significantly impact the reaction outcome.

-

Solvent: A variety of organic solvents can be used, often in combination with water. Common solvent systems include toluene, dioxane, DMF, and THF. The solvent system must be able to dissolve the reactants and facilitate the catalytic cycle.

Synthesis of a Representative Quinoline-Based Kinase Inhibitor Scaffold

The following is a representative, step-by-step methodology for the synthesis of a 7-arylquinoline scaffold using this compound via a Suzuki-Miyaura cross-coupling reaction. This protocol is a composite based on generally accepted procedures in the field.[10][11]

Experimental Protocol

Materials:

-

7-Bromoquinoline (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

Triphenylphosphine (PPh₃) (0.08 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Toluene (solvent)

-

Water (co-solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-bromoquinoline, the desired arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Solvent Addition: Add toluene and water to the flask (typically in a 4:1 to 10:1 ratio).

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Heating: Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 7-arylquinoline.

Targeting Key Signaling Pathways: The EGFR/HER2 Cascade

Many quinoline-based kinase inhibitors are designed to target members of the ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1) and HER2 (ErbB2).[12] These receptors are critical drivers of cell proliferation, survival, and differentiation.

The EGFR/HER2 Signaling Pathway

Upon ligand binding (for EGFR) or heterodimerization, EGFR and HER2 undergo a conformational change that activates their intracellular kinase domains. This leads to autophosphorylation of tyrosine residues in their cytoplasmic tails, creating docking sites for various signaling proteins. These proteins, in turn, activate downstream signaling cascades, including:

-

The RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates cell proliferation.[13]

-

The PI3K-AKT-mTOR Pathway: Crucial for cell survival and growth.[9]

Dysregulation of this pathway, often through receptor overexpression or mutation, leads to uncontrolled cell growth and is a key factor in the development and progression of many cancers.[1][9]

Mechanism of Inhibition

Quinoline-based inhibitors, synthesized using reagents like this compound, act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the EGFR and HER2 kinase domains, preventing the binding of ATP and subsequent autophosphorylation.[8] This blockade of the initial step in the signaling cascade effectively shuts down the downstream pathways, leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells that are dependent on these pathways for their survival.

Data Presentation: Efficacy of Quinoline-Based Kinase Inhibitors

The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. The following table presents representative IC₅₀ values for quinoline and quinazoline-based inhibitors against key kinases and cancer cell lines, illustrating the therapeutic potential of this class of compounds.

| Compound Class | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | GI₅₀ (nM) | Reference |

| Quinoline Derivative | EGFR | 71 | MCF-7 (Breast) | 25-82 | [12] |

| Quinoline Derivative | HER2 | 31 | A-549 (Lung) | 25-82 | [12] |

| Quinazoline Derivative | EGFR (T790M mutant) | 31 | - | - | [3] |

| Lapatinib (Quinazoline) | EGFR | 10.2 | - | - | [7] |

| Lapatinib (Quinazoline) | HER2 | 9.8 | - | - | [7] |

IC₅₀ values represent the concentration of the inhibitor required for 50% inhibition of the kinase activity. GI₅₀ values represent the concentration for 50% inhibition of cell growth.

Conclusion and Future Directions

This compound is a powerful and versatile tool in the arsenal of the medicinal chemist for the synthesis of novel kinase inhibitors. Its utility in the robust and efficient Suzuki-Miyaura cross-coupling reaction allows for the facile introduction of the privileged quinoline scaffold into a diverse range of molecular architectures. This enables the systematic exploration of structure-activity relationships and the optimization of lead compounds targeting critical oncogenic signaling pathways.

Future research will undoubtedly continue to leverage the unique properties of this compound and related reagents to develop next-generation kinase inhibitors with enhanced potency, improved selectivity, and the ability to overcome drug resistance. The continued application of this synthetic strategy holds immense promise for the discovery of new and effective cancer therapeutics.

References

- 1. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Yoneda Labs [yonedalabs.com]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. Lapatinib, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Mechanism of Lapatinib-Mediated Radiosensitization of Breast Cancer Cells is Primarily by Inhibition of the Raf>MEK>ERK Mitogen-Activated Protein Kinase Cascade and Radiosensitization of Lapatinib-Resistant Cells Restored by Direct Inhibition of MEK - PMC [pmc.ncbi.nlm.nih.gov]

Quinolin-7-ylboronic Acid: A Versatile Building Block for Next-Generation PROTACs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2][3][4] The modular nature of PROTACs, consisting of a target protein ligand, an E3 ligase ligand, and a connecting linker, allows for rational design and optimization.[5][6][7] This guide focuses on quinolin-7-ylboronic acid, a valuable building block in the synthesis of PROTACs. We will explore its chemical properties, synthetic utility, and strategic incorporation into PROTAC design, providing a comprehensive resource for scientists in the field of targeted protein degradation.

Introduction to PROTAC Technology and the Role of Building Blocks

PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[7][8][9] This proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4][9] Unlike traditional small molecule inhibitors that rely on sustained occupancy of a target's active site, PROTACs act catalytically, with a single molecule capable of inducing the degradation of multiple target proteins.[8] This event-driven mechanism offers several advantages, including the potential to target proteins previously considered "undruggable" and the ability to achieve sustained pharmacological effects at lower doses.[4]

The design and synthesis of effective PROTACs is a modular process, relying on the strategic selection and connection of three key components:

-

A ligand for the Protein of Interest (POI): This "warhead" provides specificity by binding to the target protein.

-

A ligand for an E3 Ubiquitin Ligase: This "anchor" recruits the cellular degradation machinery. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[10][11][12]

-

A Linker: This component connects the POI and E3 ligase ligands and plays a critical role in optimizing the formation and stability of the ternary complex.[8][13][14]

The choice of building blocks for each of these components is crucial for the overall efficacy, selectivity, and pharmacokinetic properties of the final PROTAC molecule.[1][15] this compound has emerged as a versatile building block, primarily for its utility in constructing the POI-binding ligand through well-established chemical reactions.

This compound: Properties and Reactivity

This compound is an organoboron compound with the chemical formula C9H8BNO2.[16] Its key structural feature is the presence of a boronic acid group (-B(OH)2) attached to the 7-position of a quinoline ring. This functionality imparts specific chemical reactivity that is highly valuable in organic synthesis.

Key Properties:

| Property | Value |

| Molecular Formula | C9H8BNO2 |

| Molecular Weight | 172.98 g/mol |

| Appearance | Solid |

| Purity | Typically >95% |

Data sourced from commercial suppliers.

The primary utility of this compound in synthetic chemistry, and particularly in PROTAC development, lies in its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the quinoline core and a variety of aryl or heteroaryl halides, providing a robust and versatile method for constructing complex molecular scaffolds.

Synthetic Utility in PROTAC Construction

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Its incorporation into a PROTAC's POI ligand can provide a strong foundation for achieving high binding affinity and selectivity. This compound serves as a key intermediate in the synthesis of these quinoline-containing warheads.

Suzuki-Miyaura Coupling: A Cornerstone Reaction

The Suzuki-Miyaura coupling is a powerful and widely used method for creating biaryl compounds. In the context of PROTAC synthesis, this compound can be coupled with a diverse range of aryl or heteroaryl halides (or triflates) to generate a library of potential POI ligands.

Generalized Reaction Scheme:

Caption: Generalized Suzuki-Miyaura coupling reaction.

This synthetic flexibility allows for the rapid exploration of the chemical space around the quinoline core, enabling the optimization of interactions with the target protein's binding pocket.

Step-by-Step Protocol: Synthesis of a 7-Arylquinoline Intermediate

The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., 1-bromo-4-fluorobenzene)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Potassium carbonate)

-

Solvent (e.g., Toluene, 1,4-dioxane/water mixture)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), the aryl halide (1.1 eq), and the base (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Add the degassed solvent to the flask, followed by the palladium catalyst (0.05-0.1 eq).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS) until the starting materials are consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst. The filtrate can then be extracted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 7-arylquinoline.

Incorporation into a PROTAC Molecule

Once the quinoline-based POI ligand is synthesized, the next crucial step is its conjugation to a linker, which is subsequently attached to an E3 ligase ligand.

Linker Attachment and Strategy

The linker is not merely a passive spacer; its length, composition, and attachment point can significantly impact the efficacy of the PROTAC.[8][13][14] Common linker motifs include polyethylene glycol (PEG) chains and alkyl chains of varying lengths.[8][13] The choice of linker chemistry depends on the functional groups available on the POI ligand and the desired properties of the final PROTAC.

Workflow for PROTAC Synthesis:

Caption: A modular workflow for PROTAC synthesis.

Click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a popular method for conjugating the different components of a PROTAC due to its high efficiency and orthogonality to other functional groups.[8]

Choice of E3 Ligase Ligand

The majority of PROTACs in development utilize ligands for either VHL or CRBN.[10][11]

-

VHL Ligands: Often based on a hydroxyproline core, these ligands have been extensively optimized for high binding affinity.[10][17][18]

-

CRBN Ligands: Derivatives of thalidomide, lenalidomide, and pomalidomide are commonly used to recruit the CRBN E3 ligase.[11][19][][]

The choice between VHL and CRBN can be influenced by factors such as the expression levels of the E3 ligase in the target cells and the desired selectivity profile of the PROTAC.

Biological Evaluation of Quinoline-Based PROTACs

After successful synthesis and purification, the biological activity of the newly created PROTAC must be thoroughly evaluated.

Target Protein Degradation Assays

The primary measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein.

Step-by-Step Protocol: Western Blotting for Protein Degradation

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.

-

Detection: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP). Detect the signal using an appropriate substrate and imaging system.

-

Analysis: Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration. This data can be used to calculate the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum degradation achieved).[14]

Cell Viability and Functional Assays

In addition to target degradation, it is important to assess the downstream functional consequences of PROTAC treatment.

-

Cell Viability Assays (e.g., MTT, CellTiter-Glo): These assays measure the effect of the PROTAC on cell proliferation and cytotoxicity.[15]

-

Target-Specific Functional Assays: Depending on the function of the POI, specific assays can be employed to measure the biological impact of its degradation (e.g., kinase activity assays, reporter gene assays).

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of PROTACs. Its utility in Suzuki-Miyaura coupling reactions provides a robust platform for the creation of diverse quinoline-based POI ligands. As the field of targeted protein degradation continues to expand, the rational design and efficient synthesis of novel PROTACs will be paramount. The strategic use of building blocks like this compound will undoubtedly play a key role in the development of the next generation of protein-degrading therapeutics. The ongoing exploration of new E3 ligases and the development of more sophisticated linker technologies will further enhance the power and precision of PROTAC-based drug discovery.[5]

References

- 1. chempep.com [chempep.com]

- 2. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 3. researchgate.net [researchgate.net]

- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 5. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]

- 6. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]

- 7. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 14. benchchem.com [benchchem.com]

- 15. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PubChemLite - Quinoline-7-boronic acid (C9H8BNO2) [pubchemlite.lcsb.uni.lu]

- 17. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 18. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

The Expanding Synthetic Versatility of Quinolin-7-ylboronic Acid: A Technical Guide to Novel Reactions

For Immediate Release

A Deep Dive into the Latent Reactivity of Quinolin-7-ylboronic Acid for Accelerated Drug Discovery and Materials Science

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, exploring the burgeoning applications of this compound in the discovery of novel chemical reactions. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to provide a foundational understanding of the principles governing the reactivity of this versatile building block, empowering researchers to innovate within their own laboratories.

Introduction: The Quinoline Moiety and the Power of the Boronic Acid Handle

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and kinase inhibitory properties.[1] The strategic functionalization of the quinoline ring is a cornerstone of medicinal chemistry, enabling the fine-tuning of a molecule's pharmacological profile. This compound emerges as a particularly valuable reagent in this context. The boronic acid group, a stable and versatile functional handle, opens a gateway to a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2]

This guide will illuminate novel synthetic strategies that leverage the unique electronic and steric properties of this compound, moving beyond its traditional applications to explore cutting-edge methodologies in catalysis and complex molecule synthesis.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions - The Workhorse of Modern Synthesis

The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, renowned for its mild conditions and broad functional group tolerance.[2] While a foundational technique, continuous innovation is expanding its reach and efficiency.

Advanced Suzuki-Miyaura Coupling for the Synthesis of Kinase Inhibitors

The quinoline core is a key pharmacophore in a multitude of kinase inhibitors, which are at the forefront of targeted cancer therapy.[1][3] this compound provides a direct and modular route to introduce diverse aryl and heteroaryl substituents at the 7-position, a critical region for modulating kinase selectivity and potency.

A compelling example is the synthesis of novel pyrazolo[4,3-f]quinoline-based dual CLK/ROCK inhibitors.[4] These compounds have shown promise in oncology due to their ability to target multiple signaling pathways involved in cell growth and migration. The core synthetic strategy involves a Suzuki-Miyaura coupling between a halogenated pyrazolo[4,3-f]quinoline scaffold and a substituted phenylboronic acid. While the initial library was generated with various boronic acids, the adaptability of this reaction readily allows for the incorporation of this compound to explore novel chemical space.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition | Rationale |

| Catalyst | Pd(dppf)Cl₂ | A robust and versatile catalyst for cross-coupling reactions involving heteroaryl boronic acids. |

| Base | Cs₂CO₃ or K₂CO₃ | Essential for the activation of the boronic acid and facilitation of the transmetalation step. |

| Solvent | 1,4-Dioxane/Water or DMF/Water | A polar aprotic solvent mixture is typically used to ensure the solubility of both the organic and inorganic reagents. |

| Temperature | 80-100 °C | Sufficient thermal energy is required to drive the catalytic cycle to completion. |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a degassed solution of the halo-quinoline (1.0 equiv) and this compound (1.2 equiv) in a 3:1 mixture of 1,4-dioxane and water is added the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv) and base (e.g., Cs₂CO₃, 2.0 equiv).

-

The reaction mixture is heated to 100 °C under an inert atmosphere (e.g., Argon) and stirred for 6-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 7-substituted quinoline derivative.

Part 2: Expanding the Toolkit - Copper-Catalyzed C-N and C-S Bond Formation

While palladium catalysis dominates C-C bond formation, copper-catalyzed reactions have emerged as powerful tools for the construction of C-N and C-S bonds, known as the Chan-Lam coupling.[5] This methodology offers a complementary approach to the Buchwald-Hartwig amination, often with milder reaction conditions.

Chan-Lam N-Arylation with this compound

The Chan-Lam coupling enables the formation of a C-N bond between an amine and a boronic acid in the presence of a copper catalyst and an oxidant, typically air.[5][6] This reaction is particularly valuable for the synthesis of N-aryl quinolines, which are prevalent in biologically active molecules.

Conceptual Workflow for Chan-Lam N-Arylation

Caption: Workflow for Chan-Lam N-arylation.

Experimental Protocol: General Procedure for Chan-Lam N-Arylation

-

To a mixture of this compound (1.0 equiv), the amine (1.2 equiv), and Cu(OAc)₂ (0.1 equiv) in dichloromethane is added a base such as pyridine (2.0 equiv).

-

The reaction mixture is stirred vigorously at room temperature, open to the air, for 12-24 hours.

-

The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is filtered through a pad of Celite.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to yield the N-arylated quinoline.

Novel S-Arylation via Chan-Lam Coupling

Recent advancements have extended the Chan-Lam reaction to the formation of C-S bonds, providing a direct route to aryl sulfides.[7] The S-arylation of thiols with this compound opens up new avenues for the synthesis of sulfur-containing quinoline derivatives, which are of interest in materials science and medicinal chemistry.

Part 3: The Frontier - Photoredox Catalysis for Novel C-H Functionalization

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. This technology provides a powerful platform for the development of novel reactions that are often not feasible with traditional thermal methods.

Photoredox-Mediated Minisci-Type Reactions

The Minisci reaction is a classic method for the alkylation of electron-deficient heterocycles. Photoredox catalysis has enabled a modern iteration of this reaction, allowing for the use of boronic acids as radical precursors.

Conceptual Pathway for Photoredox Minisci Reaction

Caption: Photoredox Minisci-type reaction pathway.

In this process, an excited-state photocatalyst oxidizes the boronic acid to generate a quinolin-7-yl radical. This highly reactive intermediate then adds to a protonated N-heterocycle, followed by an oxidation and deprotonation sequence to afford the C-H functionalized product. This methodology allows for the direct arylation of heterocycles at positions that are often difficult to access through traditional methods.

Experimental Protocol: General Procedure for Photoredox Minisci-Type Reaction

-

In a reaction vessel, the N-heterocycle (1.0 equiv), this compound (1.5 equiv), a photocatalyst (e.g., Ru(bpy)₃Cl₂, 1-2 mol%), and an oxidant are dissolved in a degassed solvent (e.g., acetonitrile or DMSO).

-

The reaction mixture is irradiated with visible light (e.g., blue LEDs) at room temperature for 12-24 hours.

-

The reaction is monitored by LC-MS. Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent and washed with aqueous sodium bicarbonate and brine.

-

The organic layer is dried, concentrated, and the product is purified by column chromatography.

Conclusion and Future Outlook

This compound is far more than a simple building block for Suzuki-Miyaura couplings. As this guide has demonstrated, its reactivity can be harnessed in a variety of modern synthetic transformations, including copper-catalyzed C-N and C-S bond formation, and cutting-edge photoredox-mediated C-H functionalization. The continued exploration of the reaction landscape of this versatile reagent will undoubtedly lead to the discovery of even more innovative synthetic methodologies, accelerating the development of new therapeutics and advanced materials. The protocols and mechanistic insights provided herein are intended to serve as a springboard for further innovation, empowering researchers to push the boundaries of chemical synthesis.

References

- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthetic applications and methodology development of Chan-Lam coupling: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Quinolin-7-ylboronic Acid

Introduction

Quinolin-7-ylboronic acid is a bifunctional organic compound that incorporates both a quinoline heterocycle and a boronic acid moiety. This structural arrangement makes it a valuable building block in medicinal chemistry and materials science. The quinoline core is a prevalent scaffold in numerous pharmacologically active molecules, while the boronic acid group is renowned for its utility in Suzuki-Miyaura cross-coupling reactions and as a functional group for sensing and covalent inhibition.[1]

An unambiguous structural confirmation is the bedrock of any research and development endeavor. For drug development professionals and researchers, understanding the spectroscopic signature of a molecule like this compound is non-negotiable for ensuring purity, confirming identity, and tracking reaction progress. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation is grounded in fundamental principles and data from closely related structural analogs, offering a predictive and practical framework for its characterization.

Molecular Structure and Analysis

This compound (C₉H₈BNO₂) has a molecular weight of 172.98 g/mol .[2] The structure consists of a boronic acid group substituted at the 7-position of a quinoline ring. The numbering convention used for the quinoline ring in the subsequent spectroscopic analysis is critical for accurate assignment.

Caption: Structure of this compound with atom numbering.

¹H NMR Spectroscopy Analysis

Proton NMR is the first-line technique for confirming the structure of aromatic compounds. The spectrum provides information on the number of distinct protons, their electronic environment (chemical shift), their neighboring protons (spin-spin splitting), and their relative abundance (integration).

2.1 Expertise & Rationale: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals for six aromatic protons on the quinoline ring and one or two exchangeable protons from the boronic acid's hydroxyl groups.

-

Pyridine Ring Protons (H2, H3, H4): The protons on the nitrogen-containing ring (H2, H3, H4) are influenced by the electronegativity and diamagnetic anisotropy of the nitrogen atom. H2 is typically the most deshielded (highest chemical shift) due to its proximity to the nitrogen.[3]

-

Benzene Ring Protons (H5, H6, H8): The protons on the carbocyclic ring are influenced by the boronic acid substituent. Boronic acids are weakly electron-withdrawing, which will slightly deshield the protons on this ring compared to unsubstituted quinoline.[4]

-

Coupling Constants (J): The splitting patterns are highly informative. Protons adjacent to each other on the ring (ortho coupling, ³J) will exhibit large coupling constants (typically 7-9 Hz). Protons separated by two bonds (meta coupling, ⁴J) show much smaller coupling (1-3 Hz).[5]

-

Boronic Acid Protons (-B(OH)₂): The two hydroxyl protons are acidic and rapidly exchange with each other and any trace water in the solvent (e.g., DMSO-d₆). This typically results in a single, broad signal. Its integration may vary, and the peak will disappear upon addition of D₂O, a key diagnostic test.

2.2 Predicted ¹H NMR Data

The following table outlines the predicted ¹H NMR data when acquired in a solvent like DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H2 | 8.9 - 9.1 | dd | J ≈ 4.5, 1.5 Hz | 1H |

| H4 | 8.7 - 8.9 | d | J ≈ 8.5 Hz | 1H |

| H8 | 8.3 - 8.5 | s | - | 1H |

| H5 | 8.1 - 8.3 | d | J ≈ 8.5 Hz | 1H |

| H6 | 7.8 - 8.0 | dd | J ≈ 8.5, 1.5 Hz | 1H |

| H3 | 7.6 - 7.8 | dd | J ≈ 8.5, 4.5 Hz | 1H |

| B(OH)₂ | 8.0 - 8.5 (broad) | s (broad) | - | 2H |

2.3 Experimental Protocol: ¹H NMR Spectroscopy

Trustworthiness: This protocol ensures reproducible results by standardizing sample preparation and instrument parameters. The use of an internal standard (TMS) provides a reliable chemical shift reference.

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes the polar boronic acid and its hydroxyl proton signals do not overlap with the aromatic region.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex splitting patterns in the aromatic region.[6]

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16-64 scans to achieve adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): ~4 seconds.

-

-